![molecular formula C21H21N5O B7690899 N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7690899.png)
N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-Isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide” is a chemical compound with the molecular formula C20H26N4O . It is a derivative of the pyrazoloquinoline system .
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives, such as “N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide”, often involves reactions where one of the reactants is an aromatic amine and the other is a pyrazole derivative . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline has been introduced .
Molecular Structure Analysis
The molecular structure of “N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide” is based on a pyrazolo[3,4-b]quinoline core . This core can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide” include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .
Physical And Chemical Properties Analysis
“N-(1-Isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide” has a molecular formula of C20H26N4O, an average mass of 338.447 Da, and a monoisotopic mass of 338.210663 Da .
Scientific Research Applications
- Kinase Inhibitors : Some pyrazolo[3,4-b]quinolines act as kinase inhibitors, making them potential candidates for targeted therapies .
Plasma Stability and Metabolism
For drug development, assessing plasma stability and metabolism is essential:
- Plasma Stability : Evaluating the stability of pyrazolo[3,4-b]quinolines in plasma helps predict their pharmacokinetics and half-life .
- Cytochrome P450 Inhibition : Investigating their effects on cytochrome P450 isoforms informs drug-drug interactions and safety profiles .
Material Science
Lastly, their unique structure contributes to material science:
Mechanism of Action
While the specific mechanism of action for “N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide” is not explicitly mentioned in the sources, compounds with a similar pyrazolo[3,4-b]pyridine scaffold have been found to exhibit selective antibacterial, antiviral, antifungal, and antitumor activity .
Future Directions
The research on pyrazoloquinoline derivatives, including “N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide”, is ongoing. The development of new synthetic processes and the exploration of their biological properties are areas of active research .
properties
IUPAC Name |
N-[7-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-13(2)12-26-20-17(11-16-5-4-14(3)10-18(16)23-20)19(25-26)24-21(27)15-6-8-22-9-7-15/h4-11,13H,12H2,1-3H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSIQDWEIBQVRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=NN3CC(C)C)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.